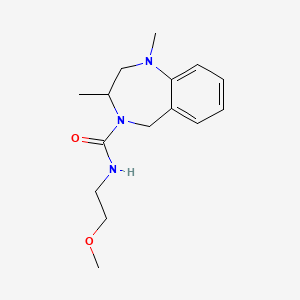![molecular formula C15H21N3O2 B7583835 N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide, also known as NDMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NDNC is a pyrrolidine derivative that is structurally similar to other compounds that have been found to have biological activity, such as nicotine and anabasine.
科学的研究の応用
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a partial agonist at nicotinic acetylcholine receptors, which are involved in a variety of physiological processes, including learning and memory, attention, and motor control. NDNC has also been found to modulate dopamine release in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease.
作用機序
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide acts as a partial agonist at nicotinic acetylcholine receptors, which are located throughout the body, including in the brain. When NDNC binds to these receptors, it activates them to a lesser extent than a full agonist would, resulting in a moderate increase in receptor activity. This activation can lead to increased dopamine release in the brain, which is thought to be responsible for some of the compound's effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide has been found to have a variety of biochemical and physiological effects, including increased dopamine release in the brain, improved cognitive performance, and reduced anxiety-like behavior in animal models. It has also been found to have potential applications in the treatment of addiction, as it has been shown to reduce nicotine self-administration in rats.
実験室実験の利点と制限
One advantage of using N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide in lab experiments is that it is relatively easy to synthesize and purify, making it accessible to researchers who may not have access to more complex compounds. Another advantage is that it has been shown to have a variety of effects on behavior and cognition, making it a useful tool for studying these processes. However, one limitation of using N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide in lab experiments is that its effects are relatively weak compared to other compounds, which may limit its usefulness in some contexts.
将来の方向性
There are several future directions for research on N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease, where its ability to modulate dopamine release could be beneficial. Another area of interest is its potential as a tool for studying the role of nicotinic acetylcholine receptors in behavior and cognition. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide, as well as its potential limitations and drawbacks.
合成法
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide can be synthesized in a few steps from commercially available starting materials. The first step involves the reaction of 4-methylbenzoyl chloride with dimethylamine to form N,N-dimethyl-4-methylbenzamide. This intermediate is then reacted with pyrrolidine and triethylamine to form N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide. The overall yield of this synthesis method is around 50%.
特性
IUPAC Name |
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-6-7-12(10-13(11)14(19)17(2)3)16-15(20)18-8-4-5-9-18/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUGUFWUYQQBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)

![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)




![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)